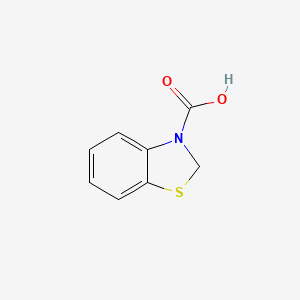

1,3-Benzothiazole-3(2H)-carboxylic acid

Description

Contextualization within Heterocyclic Organic Chemistry

1,3-Benzothiazole-3(2H)-carboxylic acid belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a derivative of benzothiazole (B30560), an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.orgrsc.org The core structure of benzothiazole consists of a five-membered 1,3-thiazole ring fused to a benzene ring. wikipedia.org The presence of both sulfur and nitrogen heteroatoms in the thiazole ring imparts unique chemical characteristics to the benzothiazole system. rsc.org

The benzothiazole framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities. nih.govnih.govbibliomed.org The physicochemical properties of benzothiazoles, such as their moderate-to-good solubility in various organic solvents, facilitate their use in organic synthesis. rsc.org

Historical Evolution of Benzothiazole Carboxylic Acid Research

Research into benzothiazole and its derivatives has a history spanning over a century. The initial discovery and synthesis of the parent benzothiazole laid the groundwork for the exploration of its numerous derivatives. A common and long-standing method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol (B119425) with various reagents, including carboxylic acids or their derivatives. wikipedia.orgnih.govmdpi.com

Over the decades, synthetic methodologies have evolved to become more efficient and environmentally friendly. Early methods often required harsh reaction conditions, while more recent developments focus on the use of milder reagents, catalysts, and alternative energy sources like microwave irradiation. mdpi.comtku.edu.tw For instance, the direct condensation of 2-aminothiophenol with carboxylic acids has been a focal point of synthetic research, with various catalysts and conditions being explored to improve yields and reaction times. nih.govtku.edu.tw

The introduction of a carboxylic acid moiety onto the benzothiazole scaffold has been a significant area of investigation, as this functional group allows for the synthesis of a wide range of derivatives, such as esters, amides, and more complex molecules. The specific synthesis of this compound and its derivatives is part of this broader research effort to create novel compounds with tailored properties. While the early 20th century saw the foundational work on benzothiazole chemistry, the latter half of the century and the beginning of the 21st century have witnessed an explosion in the number of publications detailing the synthesis and application of benzothiazole derivatives, including various carboxylic acids. frontiersin.orgpcbiochemres.com

Academic Significance and Research Landscape of this compound

The academic significance of this compound and its parent benzothiazole system is substantial, with ongoing research across various chemical and biomedical fields. bibliomed.orgjyoungpharm.org The benzothiazole nucleus is a key component in many compounds being investigated for their potential biological activities. bibliomed.org

Current research often focuses on the synthesis of novel benzothiazole derivatives and the evaluation of their biological properties. frontiersin.orgmdpi.com The versatility of the benzothiazole scaffold allows for the introduction of various substituents, leading to a large library of compounds for screening. nih.gov The carboxylic acid group, in particular, serves as a handle for creating diverse chemical structures through well-established organic reactions.

Recent studies have highlighted the development of new synthetic protocols for benzothiazoles that are more aligned with the principles of green chemistry, utilizing aqueous media, reusable catalysts, and energy-efficient methods. mdpi.comorganic-chemistry.org The academic community continues to explore the structure-activity relationships of benzothiazole derivatives, aiming to understand how modifications to the core structure influence their chemical and biological behavior. benthamscience.com This ongoing research underscores the enduring importance of the benzothiazole system, including its carboxylic acid derivatives, in the landscape of modern chemical science. nih.govpcbiochemres.com

Below is a table summarizing some key physicochemical properties of related benzothiazole carboxylic acid isomers.

| Property | 1,3-Benzothiazole-2-carboxylic acid | Benzothiazole-6-carboxylic acid |

| CAS Number | 3622-04-6 scbt.com | 3622-35-3 sigmaaldrich.com |

| Molecular Formula | C₈H₅NO₂S scbt.com | C₈H₅NO₂S sigmaaldrich.com |

| Molecular Weight | 179.20 g/mol scbt.com | 179.20 g/mol sigmaaldrich.com |

| Melting Point | Not specified | 245-251 °C sigmaaldrich.com |

| Purity | 97% scbt.com | 96% sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

856300-58-8 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2H-1,3-benzothiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO2S/c10-8(11)9-5-12-7-4-2-1-3-6(7)9/h1-4H,5H2,(H,10,11) |

InChI Key |

KYUNTDRHCPSMOG-UHFFFAOYSA-N |

Canonical SMILES |

C1N(C2=CC=CC=C2S1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzothiazole 3 2h Carboxylic Acid and Its Derivatives

Classical and Conventional Routes to the 1,3-Benzothiazole Carboxylic Acid Scaffold

Traditional methods for constructing the benzothiazole (B30560) core often rely on the condensation of 2-aminothiophenols with various carbonyl-containing compounds. These methods are well-established and widely used for the synthesis of a broad range of benzothiazole derivatives.

Cyclocondensation Reactions Involving o-Aminothiophenols and Carboxylic Acid Precursors

The most common and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of an ortho-aminothiophenol with a carboxylic acid or its derivatives, such as acyl chlorides or esters. researchgate.netnih.govdoaj.org This reaction is typically promoted by acid catalysts and often requires high temperatures. nih.gov

A variety of dehydrating agents and catalysts have been employed to facilitate this cyclocondensation. For instance, a combination of methanesulfonic acid and silica (B1680970) gel has been used as an effective medium for the reaction between 2-aminothiophenol (B119425) and both aliphatic and aromatic carboxylic acids, yielding 2-substituted benzothiazoles in good yields. nih.gov Another approach utilizes (o-CF3PhO)3P as a coupling reagent, enabling the direct synthesis of benzothiazoles from carboxylic acids and 2-aminobenzenethiols under mild conditions, avoiding the need for harsh reagents or metal catalysts. organic-chemistry.org Microwave irradiation has also been employed to drive this condensation in the absence of solvents and dehydrating agents, offering a more environmentally friendly alternative. researchgate.net

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the purity of the final product.

Table 1: Examples of Catalysts and Conditions for Cyclocondensation Reactions

| Catalyst/Reagent | Carboxylic Acid Precursor | Conditions | Yield (%) | Reference |

| MeSO3H/SiO2 | Aliphatic/Aromatic Carboxylic Acids | Heating | 70-92 | nih.gov |

| (o-CF3PhO)3P | Aliphatic/Aromatic Carboxylic Acids | Mild Conditions | Good | organic-chemistry.org |

| None (Microwave) | Carboxylic Acids | Solvent-free, Microwave | High | researchgate.net |

| Samarium(III) triflate | Aromatic Carboxylic Acids | Aqueous media | 72-92 | nih.gov |

| H2O2/HCl | Aldehydes | Room Temperature, Ethanol | 85-94 | nih.gov |

Multi-step Synthetic Sequences for 1,3-Benzothiazole-3(2H)-carboxylic Acid Derivatives

The synthesis of more complex this compound derivatives often requires multi-step synthetic sequences. nih.gov These sequences may involve the initial formation of a substituted benzothiazole core, followed by functionalization at various positions. For instance, a multi-step synthesis could start with the preparation of a 2-aminobenzothiazole (B30445) derivative, which is then further modified to introduce the desired carboxylic acid functionality. nih.gov

One common strategy involves the acylation of a pre-formed 2-aminobenzothiazole, followed by further chemical transformations. nih.gov For example, the synthesis of pyrimido[2,1-b] acs.orgindexcopernicus.combenzothiazoles and acs.orgindexcopernicus.combenzothiazolo[3,2-a]quinazolines has been achieved through a one-pot, three-component reaction involving 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds. arkat-usa.org Another approach for creating condensed benzothiazoles involves the development of multi-step continuous-flow methods, which can offer advantages in terms of efficiency and scalability. researchgate.net

These multi-step syntheses allow for the introduction of a wide range of substituents and functional groups onto the benzothiazole scaffold, enabling the creation of a diverse library of compounds for various applications.

Modern and Advanced Synthetic Strategies

In recent years, more advanced and efficient synthetic methods have been developed for the synthesis of benzothiazoles. These modern strategies often utilize metal catalysis, photoredox catalysis, or radical-mediated pathways to achieve the desired transformations under milder and more sustainable conditions.

Metal-Catalyzed Synthetic Approaches (e.g., Palladium, Copper, Ruthenium Catalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles. nih.gov Catalysts based on palladium, copper, and ruthenium have been successfully employed to facilitate various C-S and C-N bond-forming reactions involved in the construction of the benzothiazole ring. nih.govindexcopernicus.comdntb.gov.ua

Palladium-catalyzed reactions, for example, have been used for the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides to form 2-substituted-benzothiazoles. indexcopernicus.com Copper-catalyzed systems are also widely used, often in conjunction with ligands like 1,10-phenanthroline, for the intramolecular C-S bond formation. indexcopernicus.comdntb.gov.ua Ruthenium catalysts have been utilized in the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov These metal-catalyzed methods often offer high efficiency and functional group tolerance under relatively mild reaction conditions.

Table 2: Examples of Metal-Catalyzed Syntheses of Benzothiazoles

| Metal Catalyst | Substrate | Key Transformation | Reference |

| Palladium (Pd) | o-bromophenylthioureas | Intramolecular Cyclization | indexcopernicus.com |

| Copper (Cu) | N-(2-chlorophenyl) benzothioamide | Intramolecular Coupling Cyclization | indexcopernicus.com |

| Ruthenium (Ru) | N-arylthioureas | Intramolecular Oxidative Coupling | nih.gov |

Photoredox Catalysis and Visible Light-Mediated Transformations

Visible-light photoredox catalysis has gained significant attention as a green and sustainable approach for organic synthesis, including the preparation of benzothiazoles. chemrxiv.orgbohrium.com This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. acs.orgchemrxiv.org

An aerobic visible-light-driven photoredox catalytic method has been developed for the synthesis of 2-substituted benzothiazoles through the radical cyclization of thioanilides. acs.org This reaction features C-H functionalization and C-S bond formation, using molecular oxygen as the terminal oxidant and generating water as the only byproduct. acs.org Riboflavin, a natural and inexpensive compound, has also been employed as a photosensitizer for the cyclization of thiobenzanilides, offering a transition-metal-free alternative. acs.orgmdpi.com These photochemical methods are often performed at room temperature and are compatible with a wide range of functional groups. chemrxiv.orgacs.org

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations provide another powerful avenue for the synthesis of the benzothiazole scaffold. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

One approach involves the radical cyclization of substituted thioformanilides, which can be initiated using reagents like manganese triacetate or through photochemical methods. indexcopernicus.commdpi.com For instance, the cyclization of thioformanilides can be induced by chloranil (B122849) under irradiation. mdpi.com Another strategy involves the visible-light-driven intramolecular C(sp2)-H thiolation of thiobenzanilides, which proceeds without the need for a photosensitizer, metal catalyst, or base. organic-chemistry.org This process involves a reverse hydrogen-atom transfer (RHAT) in the excited state of the substrate with TEMPO to form a sulfur radical, which then cyclizes. organic-chemistry.org

Furthermore, cascade radical cyclization reactions have been developed for the synthesis of C-2-substituted benzothiazoles. nih.gov For example, the visible light-induced cascade radical cyclization can be used to synthesize benzothiazoles with fluoroalkyl substituents. nih.gov These radical-based methods offer unique pathways for the construction of the benzothiazole ring system, often under mild and selective conditions.

One-Pot and Multicomponent Reactions for this compound Scaffolds

One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. The construction of the benzothiazoline (B1199338) core is well-suited to such strategies.

A notable example is the gallium(III) triflate-catalyzed one-pot condensation-cyclization reaction. This method facilitates the synthesis of fluorinated benzothiazolines from o-aminoarene derivatives and fluorinated ketones under mild conditions. acs.orgresearchgate.net The catalyst, Ga(OTf)₃, is stable, effective in low concentrations (around 5 mol%), and can be recovered and reused, highlighting the green credentials of this approach. acs.org The reaction proceeds cleanly, yielding the desired 2,2-disubstituted benzothiazoline products in high yield and purity after simple removal of the solvent. acs.orgresearchgate.net

Another efficient one-pot tandem approach involves the reaction of benzyl (B1604629) halides with o-aminobenzenethiol in dimethyl sulfoxide (B87167) (DMSO). researchgate.net In this process, the benzyl halide is first oxidized in situ to the corresponding aldehyde (Kornblum oxidation), which then reacts with o-aminobenzenethiol to form a benzothiazoline intermediate. researchgate.net While the final product in this sequence is often the fully aromatic benzothiazole (formed via subsequent dehydrogenation of the benzothiazoline), the formation of the dihydro- scaffold is a critical step in the one-pot sequence. researchgate.net This method avoids the need for strong, external oxidants and utilizes inexpensive reagents. researchgate.net

Below is a table summarizing the one-pot synthesis of various benzothiazoline derivatives using a gallium(III) triflate catalyst.

| o-Aminoarene Derivative | Ketone | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminothiophenol | 1,1,1-Trifluoroacetone | 95% | acs.orgresearchgate.net |

| 2-Amino-4-chlorothiophenol | 1,1,1-Trifluoroacetone | 94% | acs.orgresearchgate.net |

| 2-Aminothiophenol | Trifluoroacetophenone | 92% | acs.orgresearchgate.net |

| 2-Amino-4-methylthiophenol | Trifluoroacetophenone | 93% | acs.orgresearchgate.net |

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly guiding the development of synthetic routes for heterocyclic compounds, including the benzothiazoline scaffold. These principles focus on minimizing environmental impact through the reduction of waste, use of non-hazardous materials, and energy efficiency.

Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. A prominent solvent-free method for generating benzothiazoline intermediates is the melt reaction between 2-aminothiophenol and various aldehydes. organic-chemistry.orgmdpi.com In this procedure, the solid reactants are simply mixed and heated above their melting points. organic-chemistry.org The condensation reaction proceeds readily under these conditions to form the 2-substituted benzothiazoline. organic-chemistry.orgmdpi.com This method is characterized by high yields, short reaction times, and an eco-friendly profile due to the complete absence of solvent. organic-chemistry.org

The table below illustrates the results of the solvent-free melt reaction for synthesizing 2-arylbenzothiazoles, a process that proceeds via a benzothiazoline intermediate.

| Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 60 | 88% | organic-chemistry.org |

| 4-Nitrobenzaldehyde | 30 | 95% | organic-chemistry.org |

| 4-Methylbenzaldehyde | 120 | 85% | organic-chemistry.org |

| 2-Furaldehyde | 30 | 97% | organic-chemistry.org |

The elimination of catalysts, particularly those based on heavy metals, is a core goal of green synthesis. Catalyst-free approaches simplify product purification and prevent contamination of the final product and the environment. The solvent-free melt reaction described above for the condensation of 2-aminothiophenol and aldehydes is also a catalyst-free process. organic-chemistry.orgmdpi.com The reaction is thermally driven, relying on the intrinsic reactivity of the starting materials without the need for an external catalytic agent to proceed to the benzothiazoline intermediate stage. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of benzothiazole derivatives has been successfully achieved using this technology. For instance, the condensation of 2-aminothiophenol with aldehydes can be performed under microwave irradiation in solvent-free conditions, often supported on a solid medium like zeolite. This approach rapidly forms the benzothiazoline intermediate, which may then convert to the aromatic benzothiazole under the high-energy conditions. The efficiency and speed of MAOS make it a key green chemistry technique.

The choice of reagents and reaction media is central to green synthesis. Sustainability is enhanced by using reagents that are renewable, non-toxic, and atom-economical. In the context of benzothiazoline synthesis, sustainability is reflected in methodologies that employ reusable catalysts, such as the gallium(III) triflate system, which can be recovered and used in subsequent reactions without significant loss of activity. acs.orgresearchgate.net Furthermore, the development of syntheses in environmentally benign media, such as water, represents a significant advancement, although most methods for benzothiazoline synthesis still rely on organic solvents or solvent-free conditions. The ultimate goal is to replace hazardous chemicals with safer, more sustainable alternatives wherever possible.

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzothiazole 3 2h Carboxylic Acid

Electrophilic and Nucleophilic Reactivity at Key Positions of the 1,3-Benzothiazole-3(2H)-carboxylic Acid System

The this compound framework possesses distinct sites for both electrophilic and nucleophilic attack, governing its reactivity. The heterocyclic ring, featuring nitrogen and sulfur atoms, and the exocyclic carboxylic acid group are the primary centers of reactivity.

The nitrogen atom within the benzothiazole (B30560) ring system exhibits nucleophilic character. Its lone pair of electrons can participate in reactions with various electrophiles. The reactivity of this nitrogen is influenced by the electron density, which can be modulated by substituents on the aromatic ring. For instance, electron-donating groups would enhance its nucleophilicity, while electron-withdrawing groups would diminish it. Similarly, the sulfur atom, with its lone pairs, also contributes to the nucleophilic character of the heterocycle. In the synthesis of related benzothiazole structures, the nucleophilic nature of the thiol group in o-aminothiophenol is fundamental to the intramolecular cyclization process that forms the thiazole (B1198619) ring. nih.gov

Conversely, the system also presents key electrophilic sites. The carbonyl carbon of the carboxylic acid group is a primary electrophilic center. It is susceptible to attack by nucleophiles, a characteristic reaction of carboxylic acids and their derivatives. saskoer.ca This electrophilicity is central to derivatization reactions, such as esterification or amidation. Furthermore, the aromatic benzene (B151609) ring fused to the thiazole moiety can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused heterocyclic ring.

In related systems, such as pyrrolo[2,1-c] nih.govru.nlbenzothiazines, the C4 position is identified as a highly reactive electrophilic center, susceptible to nucleophilic attack, which can lead to ring contraction and the formation of a 1,3-benzothiazole derivative. beilstein-journals.orgnih.gov This highlights the inherent electrophilic potential within the broader benzothiazine scaffold.

Oxidation and Reduction Pathways of this compound Moieties

The oxidation and reduction of this compound can occur at two main locations: the sulfur atom of the thiazole ring and the carboxylic acid group.

Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation. In analogous compounds like benzo[d]isothiazol-3(2H)-ones, the sulfur can be readily oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides. researchgate.net This transformation is often achieved using specific oxidizing agents. For instance, a metal-free selective oxidation reaction using Selectfluor in aqueous media has been reported for this purpose. researchgate.net Such oxidation significantly alters the electronic properties and steric profile of the molecule. The carboxylic acid group itself is in a high oxidation state; further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. libretexts.org Partial reduction of the carboxylic acid to an aldehyde is not typically feasible in a single step and requires indirect methods via carboxyl derivatives. libretexts.org The benzothiazole ring itself is generally stable to these reducing conditions, allowing for selective modification of the carboxylic acid moiety.

Reaction Kinetics and Thermodynamic Studies

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided literature, principles can be inferred from studies on the formation of related benzothiazole structures. The condensation reaction between o-aminothiophenols and carboxylic acids to form 2-substituted benzothiazoles is a key synthetic route, and its efficiency is highly dependent on reaction conditions. nih.govmdpi.com

The use of catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid (MeSO₃H) often requires high temperatures (110–220 °C) and long reaction times, indicating a significant activation energy barrier for the cyclization and dehydration steps. nih.govmdpi.com The thermodynamics of the reaction are driven by the formation of the stable aromatic benzothiazole ring and the elimination of water.

In base-catalyzed hydrolysis of esters to carboxylic acids (saponification), the reaction is thermodynamically driven by an irreversible acid-base reaction between the carboxylic acid product and the alkoxide leaving group, which pushes the equilibrium to the right. saskoer.ca Acid-catalyzed esterification, conversely, is a reversible process where the equilibrium position is controlled by the relative concentrations of reactants and products, often manipulated by using one reactant (like an alcohol) as the solvent. saskoer.ca These general principles would apply to reactions involving the carboxylic acid moiety of the title compound.

Detailed Mechanistic Pathway Elucidation

The mechanistic pathways for reactions involving benzothiazole systems have been investigated, particularly in their synthesis. The condensation of o-aminothiophenol with a carboxylic acid provides a well-studied model for understanding potential intermediates.

The proposed mechanism for this reaction proceeds through several key intermediates: nih.gov

o-Amidethiophenol: The initial step is the formation of an amide linkage between the amino group of o-aminothiophenol and the carboxylic acid.

Hydroxybenzothiazolidine: The subsequent step involves an intramolecular nucleophilic attack by the sulfur atom on the amide carbonyl carbon. This cyclization leads to a non-aromatic hydroxybenzothiazolidine intermediate. nih.gov

Benzothiazole: Dehydration of the hydroxybenzothiazolidine intermediate yields the final, stable aromatic benzothiazole product. nih.gov

In other related reactions, such as the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides, radical intermediates (thiyl radicals) and disulfide intermediates have been proposed under certain catalytic conditions (e.g., using Co(II) or KBr with O₂). nih.gov In copper-catalyzed cascade reactions, intermediates involving Cu-S bonds are suggested. nih.govmdpi.com The formation of Schiff base intermediates is also common in reactions involving the amino group of 2-aminobenzothiazoles. mdpi.com

Computational studies, particularly Density Functional Theory (DFT), have been employed to analyze the transition states in the formation of benzothiazoles. These studies help to elucidate the energy barriers associated with different steps of the reaction mechanism. For the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols, computational analysis has shown that protic solvents like water can significantly lower the reaction barriers compared to aprotic environments. ru.nl

The key transition states involve the proton transfers necessary for the cyclization and dehydration steps. The Grotthuss mechanism, facilitated by an extended network of hydrogen bonds in water, provides a low-energy pathway for these proton transfers, thereby catalyzing the reaction without the need for strong acids. ru.nl The analysis reveals that the first step (cyclization) and the second step (dehydration) have their own distinct transition states, with calculated energy barriers that are highly dependent on the solvent environment. ru.nl

Solvent and reaction conditions exert a profound influence on the reaction mechanisms, rates, and outcomes for reactions involving benzothiazole systems.

Solvent Effects: A joint experimental and computational study demonstrated the unique role of protic solvents, particularly water, in the formation of benzothiazoles from N-acyl 1,2-aminothiophenols. ru.nl In aprotic solvents like acetonitrile, the reaction shows minimal conversion, whereas the addition of water enables the reaction to proceed at room temperature without strong acid or metal catalysts. ru.nl The protic solvent facilitates the necessary proton transfers for the cyclization and dehydration steps through a network of hydrogen bonds, dramatically reducing the activation energy. ru.nl

The table below summarizes the impact of different reaction media on the formation of 2-methylbenzothiazole.

| Entry | Solvent System | Conversion (%) |

| 1 | Acetonitrile (ACN) | < 5 |

| 2 | ACN / DMSO (1:1) | < 5 |

| 3 | ACN / H₂O (1:1) | > 95 |

| 4 | ACN / MeOH (1:1) | 48 |

| Data derived from a study on the formation of benzothiazoles from N-acetyl-1,2-aminothiophenol (B119425). ru.nl |

Reaction Conditions: The choice of catalyst and temperature are critical variables. Traditional methods for synthesizing benzothiazoles from o-aminothiophenols and carboxylic acids often employ dehydrating agents and catalysts like polyphosphoric acid (PPA) at high temperatures. nih.govmdpi.com However, greener approaches utilize milder conditions. For example, some syntheses are performed in aqueous media using catalysts like Samarium(III) triflate. nih.gov Microwave irradiation has also been used to accelerate these reactions, often under solvent-free conditions, providing a rapid and efficient alternative. mdpi.com The mechanism can also shift based on the catalyst; for instance, metal-free, Brønsted acid-catalyzed reactions proceed through ketamine intermediates, while visible-light-promoted reactions may involve radical pathways. mdpi.com

Rearrangement Reactions and Cycloadditions Involving the this compound Moiety

The benzothiazole core, a prominent scaffold in medicinal and materials chemistry, participates in various chemical transformations that modify its structure and properties. Among these, rearrangement and cycloaddition reactions are pivotal for generating novel, complex heterocyclic systems. While reactions involving the specific this compound are not extensively documented in isolation, the reactivity of the broader benzothiazole family provides significant insights into the potential transformations of this moiety.

One of the notable cycloaddition reactions involving the benzothiazole ring is the enantioselective dearomative [3+2] cycloaddition. nih.gov In this transformation, benzothiazoles react with cyclopropane-1,1-dicarboxylates in the presence of a catalyst. This reaction leads to the formation of hydropyrrolo[2,1-b]thiazole compounds with high enantioselectivity and yields. nih.gov The process involves the dearomatization of the benzene portion of the benzothiazole ring, creating complex polycyclic structures.

Another example of cycloaddition involves derivatives such as 1,3-benzothiazol-2-sulphenylchloride. This compound can react with conjugated dienes like (1E,3E)-1,4-diphenyl-1,3-butadiene. researchgate.net The reaction proceeds as a polar cycloaddition where the sulfur-containing electrophile adds across the diene, followed by ring closure involving the nitrogen atom of the benzothiazole fragment. researchgate.net

Rearrangement reactions that lead to the formation of the benzothiazole carboxylic acid skeleton have also been reported. For instance, the treatment of 4H-1,4-benzothiazine-2,3-dione with sodium hydroxide (B78521) results in a ring contraction to produce benzothiazole-2-carboxylic acid in high yield. thieme-connect.de This type of rearrangement highlights the chemical pathways available for accessing the core structure of interest.

| Reaction Type | Benzothiazole Reactant | Co-reactant | Product Class | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzothiazole | Cyclopropane-1,1-dicarboxylates | Hydropyrrolo[2,1-b]thiazole | nih.gov |

| Polar Cycloaddition | 1,3-Benzothiazol-2-sulphenylchloride | (1E,3E)-1,4-diphenyl-1,3-butadiene | Thiazole-fused adduct | researchgate.net |

Decarboxylative Reactions of this compound and Related Systems

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction in organic chemistry. For carboxylic acids, this transformation typically requires heating and is significantly influenced by the molecular structure. masterorganicchemistry.com In the context of benzothiazole carboxylic acids, decarboxylation can be a crucial step in synthetic sequences or a competing reaction pathway.

Mechanistic studies on the carboxylation of benzothiazoles have provided insight into the reverse reaction, decarboxylation. It has been observed that the carboxylation process can be reversible. For example, when potassium benzothiazole-2-carboxylate is heated in anhydrous N,N-Dimethylformamide (DMF), no decarboxylation occurs. However, the introduction of water to the system facilitates a small amount of decarboxylation, suggesting that the process is an equilibrium that can be shifted. soton.ac.uk

Decarboxylation is also a key feature in more complex, catalyzed reactions. A notable example is the copper(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazoles. organic-chemistry.org In this one-pot reaction, unsubstituted benzothiazoles react with phenylacetic acids or α-hydroxyphenylacetic acids in the presence of a copper(II) acetate (B1210297) catalyst and oxygen. The proposed mechanism involves the decarboxylation of the phenylacetic acid, followed by oxidation to an aldehyde. Concurrently, the benzothiazole ring opens to form 2-aminothiophenol, which then condenses with the in situ-generated aldehyde to yield the 2-aryl benzothiazole product. organic-chemistry.org This method demonstrates the synthetic utility of decarboxylation in forming new carbon-carbon bonds at the C2 position of the benzothiazole ring.

Furthermore, decarboxylation is an integral part of certain synthetic routes that form the benzothiazole ring itself. The reaction of ortho-substituted anilines with arylglyoxylic acids proceeds via the in situ generation of α-iminocarboxylic acids, which then undergo intramolecular Michael addition followed by a decarboxylation step to furnish the final N-heterocycle. organic-chemistry.org

| Reaction Type | Substrate | Conditions | Key Observation/Product | Reference |

|---|---|---|---|---|

| Reversibility Study | Potassium benzothiazole-2-carboxylate | Heating in DMF with H₂O | Partial decarboxylation observed, indicating reversibility. | soton.ac.uk |

| Oxidative Decarboxylative Arylation | Benzothiazole + Phenylacetic acids | Cu(OAc)₂, O₂, DMSO, 130 °C | Formation of 2-aryl benzothiazoles. | organic-chemistry.org |

| Synthetic Sequence Step | α-iminocarboxylic acids (in situ) | DMSO, 40 °C | Decarboxylation follows intramolecular cyclization to form benzothiazoles. | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 1,3 Benzothiazole 3 2h Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and the solid state. europeanpharmaceuticalreview.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra are crucial for the initial characterization of molecular structures. For benzothiazole (B30560) derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and the substitution pattern on the aromatic ring. nih.govmdpi.com

¹H NMR: In the ¹H NMR spectrum of a typical benzothiazole derivative, protons on the fused benzene (B151609) ring characteristically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). nih.govmdpi.com The chemical shifts and coupling patterns of these protons are diagnostic of their positions on the ring. For instance, protons adjacent to the sulfur and nitrogen atoms will exhibit distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Carbons within the benzothiazole ring typically resonate between δ 110–160 ppm. nih.govjyoungpharm.org The carboxyl carbon of the carboxylic acid group is expected to appear significantly downfield, generally in the range of δ 165–185 ppm. nih.govprinceton.edu The specific chemical shifts can be influenced by substituent effects and the solvent used. princeton.edu

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. uq.edu.au For benzothiazole derivatives, ¹⁵N NMR can help in determining the structure of metabolites in biodegradation studies and in understanding hydrogen bonding interactions. nih.govnih.gov The chemical shift of the nitrogen atom in the thiazole (B1198619) ring provides direct insight into its hybridization and participation in intermolecular interactions. uq.edu.au

Table 1: Representative NMR Chemical Shifts (δ, ppm) for the Benzothiazole Core in Derivatives

| Nucleus | Aromatic CH | Aromatic C (quaternary) | Carboxylic Acid C=O |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | - | - |

| ¹³C | 115 - 135 | 130 - 160 | 165 - 185 |

| ¹⁵N | - | 55 - 75 | - |

Note: Data compiled from studies on various benzothiazole derivatives. nih.govmdpi.comprinceton.eduuq.edu.au Actual shifts for 1,3-Benzothiazole-3(2H)-carboxylic acid may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure by revealing correlations between nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would reveal the connectivity of protons within the benzene ring, helping to assign their specific positions. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. youtube.com This is a powerful method for assigning carbon signals based on their known proton assignments. youtube.com For the target molecule, it would definitively link each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.com It is crucial for identifying and connecting quaternary carbons (those without attached protons) to the rest of the molecular framework. sdsu.edu For example, HMBC would show a correlation from the aromatic protons to the carboxylic acid carbon, confirming the connectivity of this functional group. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. rsc.org In derivatives with stereocenters, NOESY can establish the relative configuration of substituents.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution NMR. europeanpharmaceuticalreview.com For this compound, SSNMR can be particularly useful for:

Polymorph Identification: Distinguishing between different crystalline forms (polymorphs), which may have different physical properties.

Structural Analysis: Determining the number of crystallographically inequivalent molecules in the unit cell.

Dynamics: Providing information on molecular mobility within the crystal lattice. europeanpharmaceuticalreview.com

SSNMR is a non-destructive technique that can be applied to crystalline powders, making it a valuable tool for pharmaceutical and materials science applications involving benzothiazole derivatives. europeanpharmaceuticalreview.com

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule at the atomic level. fzu.cz By diffracting X-rays off a single crystal, one can generate an electron density map from which the precise positions of atoms can be determined, yielding accurate bond lengths, bond angles, and conformational details. unimi.it

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. unimi.it Studies on closely related benzothiazole derivatives have confirmed the planarity of the fused ring system. For example, the structure of 1,3-Benzothiazole-2(3H)-selone, an analogue of the target molecule, reveals a nearly planar molecule due to the extended conjugation. researchgate.net The geometric parameters obtained from such studies are critical for validating theoretical calculations and understanding the molecule's electronic properties. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Benzothiazole Derivative (1,3-Benzothiazole-2(3H)-selone)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3201 (3) |

| b (Å) | 5.6180 (2) |

| c (Å) | 13.0645 (4) |

| β (°) | 109.115 (1) |

| Volume (ų) | 716.32 (4) |

| Z | 4 |

Data from the single-crystal X-ray diffraction study of 1,3-Benzothiazole-2(3H)-selone. researchgate.net

The carboxylic acid group in this compound and the nitrogen atom in the thiazole ring are prime sites for forming hydrogen bonds. This makes the molecule an excellent candidate for forming co-crystals and complex supramolecular assemblies. researchgate.net Crystal engineering utilizes these predictable non-covalent interactions, such as hydrogen bonds and π-π stacking, to design novel solid forms with tailored properties. semanticscholar.org

A study on the co-crystal of the parent 1,3-Benzothiazole with oxalic acid demonstrated the formation of robust O—H⋯N hydrogen bonds between the carboxylic acid and the thiazole nitrogen. nih.gov These interactions lead to the formation of specific patterns known as supramolecular synthons. nih.govijprajournal.com In the case of this compound, the carboxylic acid group could form a dimer with another acid molecule (a homosynthon) or interact with the nitrogen atom of a neighboring benzothiazole (a heterosynthon), leading to the formation of extended structures like chains or ribbons. nih.govnih.gov The analysis of these assemblies is crucial for understanding crystal packing and the resulting physicochemical properties of the solid material.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry serves as a cornerstone in the structural analysis of this compound and its analogues, providing invaluable information on their molecular weight and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound derivatives. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to the parent compounds and their various derivatives. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS has been successfully employed to confirm the molecular formulas of newly synthesized benzothiazole analogues, with observed mass-to-charge ratios (m/z) aligning closely with the calculated values.

Mechanistic Insights from Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) provides deep insights into the structural integrity and fragmentation pathways of these molecules. The fragmentation patterns observed in the mass spectra of this compound derivatives are influenced by the core benzothiazole scaffold, the carboxylic acid moiety, and any substituents present.

A primary fragmentation pathway for carboxylic acids involves the cleavage of the bonds adjacent to the carbonyl group. This can lead to the loss of the hydroxyl radical (•OH), resulting in a prominent peak at M-17, or the loss of the entire carboxyl group (•COOH), giving a peak at M-45 nih.gov.

For the this compound core, fragmentation is expected to involve the heterocyclic ring. The benzothiazole ring itself can undergo cleavage, leading to characteristic fragment ions. For example, the mass spectrum of the parent benzothiazole shows a molecular ion peak which is also the base peak, indicating the stability of the ring system. Its fragmentation can involve the loss of HCN.

In derivatives of this compound, a key fragmentation event is the cleavage of the N-C(O) bond, leading to the formation of a stable benzothiazoline (B1199338) cation and the loss of CO2 from the carboxylic acid group. Further fragmentation of the benzothiazoline ring can then occur. The specific fragmentation pathways can be influenced by the nature and position of substituents on the benzothiazole ring system. For instance, the presence of different functional groups can direct the fragmentation cascade, leading to unique spectral fingerprints for each derivative.

A plausible fragmentation pattern for a generic 2-substituted this compound could involve the initial loss of the carboxylic acid group as CO2 followed by cleavage of the substituent at the 2-position or ring opening of the thiazoline moiety. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular vibrations of this compound and its derivatives. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of vibrational modes. researchgate.netnbu.edu.sanih.gov

The IR and Raman spectra of these compounds are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of their constituent bonds. Key vibrational modes include:

C=O Stretching: The carboxylic acid group exhibits a strong and characteristic C=O stretching vibration, typically observed in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of substituents.

O-H Stretching: The O-H stretching vibration of the carboxylic acid group gives rise to a broad absorption band in the IR spectrum, usually in the range of 2500-3300 cm⁻¹, due to intermolecular hydrogen bonding.

C-N Stretching: The C-N stretching vibration within the thiazolidine ring is expected in the region of 1200-1350 cm⁻¹.

C-S Stretching: The C-S stretching vibrations of the thiazolidine ring typically appear in the fingerprint region of the spectrum, around 600-800 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzothiazole moiety gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

DFT calculations have been utilized to simulate the vibrational spectra of benzothiazole derivatives, showing good agreement with experimental data and aiding in the precise assignment of complex vibrational modes. researchgate.netnbu.edu.sanih.gov For example, theoretical calculations for substituted 1,3-benzothiazole derivatives have helped in assigning the vibrational frequencies with complete assignments. nbu.edu.sa

Below is an interactive data table summarizing the characteristic vibrational frequencies for functional groups present in this compound derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Carbonyl (C=O) | Stretching | 1700-1750 | Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

| C-N | Stretching | 1200-1350 | Medium |

| C-S | Stretching | 600-800 | Weak to Medium |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical investigation of chiral this compound derivatives. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore crucial for determining the absolute configuration and conformational preferences of enantiomers.

While specific experimental CD and ORD data for this compound are not extensively reported in the reviewed literature, the principles of these techniques can be applied to predict and interpret the chiroptical properties of its chiral derivatives. The presence of a stereocenter, typically at the C2 position of the benzothiazoline ring when substituted, would render the molecule chiral.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s). For chiral this compound derivatives, electronic transitions associated with the aromatic benzothiazole chromophore and the carbonyl group of the carboxylic acid would be expected to give rise to distinct CD signals. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers and correlate them with experimental data to assign the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve of a chiral compound will show a plain curve far from an absorption band and an anomalous curve (containing peaks and troughs) in the region of a chromophore's absorption, which is also known as a Cotton effect. The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the stereochemistry of the molecule.

For chiral derivatives of this compound, the analysis of CD and ORD spectra would provide critical information for:

Determination of Absolute Configuration: By comparing the experimental CD/ORD spectra with those of standards with known stereochemistry or with computationally predicted spectra, the absolute configuration (R or S) of a chiral center can be determined.

Conformational Analysis: The chiroptical properties are sensitive to the conformational flexibility of the molecule. Different conformers can exhibit different CD/ORD spectra, and the observed spectrum is a population-weighted average. Thus, these techniques can provide insights into the preferred solution-state conformations of these molecules.

Given the importance of stereochemistry in medicinal chemistry and materials science, the application of chiroptical spectroscopy is a vital area for future research on chiral this compound derivatives.

Computational and Theoretical Studies on 1,3 Benzothiazole 3 2h Carboxylic Acid

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are foundational to modern computational chemistry, offering a quantum mechanical description of molecules. Density Functional Theory (DFT) has become a particularly popular and powerful method for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. scirp.orgscirp.org DFT methods, such as the widely used Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional, combined with various basis sets like 6-31+G(d,p) or 6-311++G(d,p), are frequently employed to calculate the geometric and electronic properties of these molecules. scirp.orgnbu.edu.sa Ab initio methods, while often more computationally intensive, provide highly accurate results and are also utilized in conformational and structural analyses of related compounds. core.ac.uk These computational tools allow for a detailed examination of the molecule at the atomic level, providing data on bond lengths, angles, and charge distribution. scirp.orgresearchgate.net

Geometry optimization is a computational process used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. scirp.org For a molecule like 1,3-Benzothiazole-3(2H)-carboxylic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis extends this by exploring the different spatial arrangements (conformers) that a molecule can adopt due to the rotation around single bonds. Studies on related benzisothiazole derivatives have shown they can exist in multiple stable conformations with small energy differences between them. core.ac.uk For instance, a computational search on the potential energy surface of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide revealed three distinct conformers, differing in the orientation of the allyl group. core.ac.uk A similar analysis of this compound would be crucial to identify the preferred orientation of the carboxylic acid group relative to the benzothiazole ring system, which can influence its chemical and biological activity. The optimized geometric parameters for benzothiazole derivatives, such as bond lengths, are typically calculated with high precision using DFT methods. nbu.edu.sa

| Bond Type | Typical Calculated Length (Å) | Reference |

|---|---|---|

| C-C (aromatic) | 1.457 - 1.480 | nbu.edu.sa |

| C=N (thiazole ring) | 1.294 - 1.341 | nbu.edu.sa |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. mdpi.com DFT calculations are routinely used to determine the energies of these frontier orbitals for benzothiazole derivatives. nbu.edu.sanih.gov For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Comp1 (CH3 substituent) | -5.59 | -1.95 | 3.64 | nih.gov |

| Comp3 (NO2 substituent) | -6.18 | -3.35 | 2.83 | nih.gov |

| Compound with CF3 substituent | - | - | 4.46 | mdpi.com |

| Unsubstituted derivative | - | - | 4.73 | mdpi.com |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. scirp.orgscirp.org The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. scirp.org Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas of intermediate potential. scirp.org

MEP analysis is valuable for identifying potential sites for intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with other reagents or biological targets. scirp.org In studies of benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring often appears as a region of negative potential, highlighting its role as a potential nucleophilic center or hydrogen bond acceptor. nih.gov

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is a powerful tool for modeling the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This profile provides quantitative information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers) of a reaction.

For this compound, this approach could be used to model various reactions. For example, the mechanism of its synthesis, such as the condensation of 2-aminothiophenol (B119425) with a suitable carbonyl compound, could be investigated. mdpi.comtku.edu.tw Alternatively, reactions involving the carboxylic acid group, like Fischer esterification or amide bond formation, could be modeled. openstax.org Such studies would involve calculating the energy changes along the reaction coordinate, helping to elucidate the feasibility of the proposed mechanism and identify the rate-determining step.

A transition state is a specific point along a reaction coordinate that represents the highest energy barrier between reactants and products. It is a fleeting, unstable arrangement of atoms that is not a stable molecule. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Its identity is confirmed by performing a vibrational frequency analysis; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. niscpr.res.in In some computational studies of carboxylic acids, negative frequencies have been obtained, indicating that the calculated vibrational spectrum corresponds to a transition state rather than a stable, optimized structure. niscpr.res.in For any reaction involving this compound, identifying and characterizing the relevant transition states would be a key step in building an accurate mechanistic model.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure elucidation and validation. Theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nbu.edu.sa For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching (typically around 1700-1780 cm⁻¹) and O-H stretching of the carboxyl group, as well as vibrations associated with the benzothiazole ring. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical shifts often show excellent correlation with experimental values, aiding in the assignment of signals in the NMR spectra and confirming the molecular structure. mdpi.comnih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. nbu.edu.sa This method calculates the energies of electronic transitions from the ground state to excited states, predicting the maximum absorption wavelengths (λmax) and oscillator strengths, which can be directly compared to experimental UV-Vis spectra. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Properties | Purpose |

|---|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹) | Assignment of functional groups (C=O, O-H) and fingerprint region. nbu.edu.sa |

| NMR (¹H, ¹³C) | GIAO | Chemical Shifts (ppm) | Structural confirmation and assignment of proton and carbon environments. researchgate.netmdpi.com |

| UV-Visible | TD-DFT | Absorption Wavelengths (λmax) | Analysis of electronic transitions and chromophores. nbu.edu.sanih.gov |

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a valuable tool in structural elucidation. mdpi.comresearchgate.net These calculations can aid in the assignment of experimental spectra and help to distinguish between different possible isomers or conformers of a molecule.

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a selected DFT functional and basis set.

NMR Calculation: The optimized structure is then used to calculate the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For analogous compounds, such as other benzothiazole derivatives, DFT calculations have been successfully employed to predict chemical shifts. ugm.ac.id For instance, in a study of novel benzothiazole derivatives, ¹³C-NMR chemical shifts were reported, although not computationally predicted. ugm.ac.id A computational study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid demonstrated good agreement between experimental and theoretical ¹H NMR chemical shifts, with predicted values ranging from 7.53 ppm to 8.57 ppm for aromatic and carboxylic acid protons. mdpi.com

A hypothetical data table for the predicted ¹³C NMR chemical shifts of this compound, based on computational studies of similar structures, is presented below. It is important to note that these are illustrative values and have not been specifically calculated for this compound in the available literature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~170-175 |

| C (Benzene Ring) | ~110-140 |

| C (Thiazole Ring) | ~120-160 |

Vibrational Frequency Calculations

Vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. These theoretical predictions can help in assigning the various vibrational modes of a molecule to specific absorption bands in an experimental spectrum. DFT methods are commonly used for these calculations.

Specific vibrational frequency calculations for this compound have not been detailed in the available literature. However, a study on a structurally related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, utilized HF and DFT methods with a 6-31G(d) basis set to calculate its molecular structure and vibrational frequencies. nih.gov The calculated harmonic vibrations showed good agreement with the experimental IR spectral data. nih.gov For carboxylic acids in general, the C=O stretching vibration is a characteristic and intense band, typically appearing in the range of 1700-1760 cm⁻¹. mdpi.comnih.gov

Below is an illustrative table of predicted vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Carboxylic Acid) | 1700-1750 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-S Stretch | 600-800 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as solubility or adsorption efficiency. These models are valuable for predicting the properties of new compounds without the need for experimental measurements.

While no specific QSPR studies focused on the adsorption efficiency or solubility of this compound were found, research on related classes of compounds provides a framework for how such a study might be conducted. For instance, a QSPR model was developed to predict the soil sorption of carboxylic acid herbicides, a property relevant to environmental fate. nih.gov Another study investigated the adsorption of benzothiazole and 2-hydroxybenzothiazole (B105590) onto a modified montmorillonite, employing both experimental and theoretical approaches to understand the adsorption mechanism. researchgate.net Such studies typically involve the calculation of various molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters.

A hypothetical QSPR study for the adsorption of benzothiazole carboxylic acids might include the following descriptors:

| Descriptor Class | Example Descriptors | Potential Influence on Adsorption/Solubility |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Affects van der Waals interactions and molecular size. |

| Topological | Connectivity Indices | Relates to molecular branching and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences interactions with surfaces and solvent molecules. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Describes electronic properties and reactivity. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions (in non-biological contexts)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment, such as solvents or surfaces.

There is a lack of MD simulation studies specifically focused on the non-biological aspects of this compound in the reviewed literature. Most of the available MD simulation studies on benzothiazole derivatives are in the context of their biological activity, such as their role as enzyme inhibitors. acs.orgbiointerfaceresearch.comnih.gov

However, MD simulations could be applied to investigate several non-biological properties of this compound. For example, simulations could be used to:

Study the solvation of the molecule in different solvents to understand its solubility.

Investigate the aggregation behavior of the molecule in solution.

Simulate the interaction of the molecule with a surface to understand adsorption processes at a molecular level.

These simulations would typically involve defining a force field for the molecule, placing it in a simulation box with solvent molecules or a surface, and then solving Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories can provide information on intermolecular interactions, conformational changes, and dynamic processes.

Role and Applications of 1,3 Benzothiazole 3 2h Carboxylic Acid in Advanced Chemical Sciences Excluding Clinical and Biological

As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

1,3-Benzothiazole-3(2H)-carboxylic acid serves as a pivotal intermediate and versatile building block in the synthesis of more complex molecular architectures. The inherent reactivity of the carboxylic acid functional group, combined with the stable benzothiazole (B30560) core, allows for a variety of chemical transformations. Methodologies for the synthesis of 2-substituted benzothiazoles frequently involve the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives, highlighting the fundamental role of such carboxylic acid precursors. researchgate.netmdpi.comnih.gov

The general synthetic approach involves the reaction of a 2-aminothiophenol with a carboxylic acid, which proceeds through the formation of an o-amidethiophenol intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the corresponding 2-substituted benzothiazole. nih.gov This foundational reaction underscores the importance of this compound and its derivatives as precursors to a wide array of more elaborate molecules.

Furthermore, the benzothiazole moiety itself is a key structural component in many natural products and synthetically important molecules, making derivatives of this compound valuable starting materials in synthetic and medicinal chemistry. nih.govqu.edu.iq For instance, the synthesis of novel benzothiazole derivatives often begins with a foundational benzothiazole structure that is subsequently functionalized. nih.gov The carboxylic acid group provides a convenient handle for such functionalization, enabling the construction of intricate molecular frameworks. The development of straightforward and high-yield procedures for synthesizing benzothiazole derivatives, including those containing amino acid moieties, further illustrates the utility of this structural motif in building complex molecules. nih.gov

Contributions to Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com The design of novel MCRs is an active area of research, and the benzothiazole scaffold has been successfully incorporated into such reaction schemes. While direct participation of this compound in a named MCR is not extensively documented, its structural motifs are central to the design and outcome of MCRs that produce complex heterocyclic systems containing the benzothiazole core.

For example, three-component reactions involving 2-aminobenzothiazole (B30445) (which can be conceptually derived from the decarboxylation of the subject acid), aromatic aldehydes, and 1,3-diketones have been developed to synthesize annulated products bearing pharmacophore motifs. mdpi.com Similarly, the one-pot, three-component reaction of 2-aminothiophenols, aldehydes, and other suitable reagents is a common strategy for the synthesis of various benzothiazine derivatives. beilstein-journals.org

The underlying principle in these MCRs is the versatile reactivity of the amine and thiol groups of 2-aminothiophenol, or the pre-formed benzothiazole nucleus, with various electrophiles. The conceptual framework for designing such reactions often relies on the inherent reactivity of building blocks that are structurally related to this compound. The development of efficient, one-pot three-component procedures for the synthesis of compounds like 3-aryl-4H-benzo-1,4-thiazin-2-amines further showcases the utility of benzothiazole-related starting materials in the design of novel MCRs. beilstein-journals.org

Development of Novel Catalytic Systems and Ligands Based on this compound Derivatives

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. The structural features of this compound make its derivatives promising candidates for the design of new ligands and catalysts. The benzothiazole ring system can coordinate to metal centers, and the carboxylic acid group can be readily converted into other functionalities suitable for ligand design.

Benzothiazole derivatives have been successfully employed as ligands in coordination chemistry, forming stable complexes with various transition metals. For instance, newly synthesized benzothiazole-derived imine bases have been used to prepare Co(III) and Ru(III) complexes. biointerfaceresearch.com The coordination geometry of these complexes is influenced by the nature of the benzothiazole-based ligand. Furthermore, cationic Au(I) complexes with aryl-benzothiazoles have been synthesized and characterized, demonstrating the versatility of the benzothiazole scaffold in coordination chemistry. nih.gov

The development of heterogeneous catalysts is another area where benzothiazole derivatives have shown promise. For example, a green biobased catalyst utilizing Vitamin B1 supported on γ-Fe2O3@SiO2 nanoparticles has been used for the synthesis of benzothiazole derivatives. nveo.org While this example does not directly use this compound, it highlights the potential for immobilizing benzothiazole-based molecules onto solid supports to create recyclable catalytic systems. The strategic modification of the this compound molecule could lead to the development of novel, tailored catalysts for a range of organic transformations.

Exploration in Advanced Materials Science

The unique electronic and structural properties of the benzothiazole ring system have led to its exploration in various areas of advanced materials science. Derivatives of this compound are valuable precursors for the synthesis of novel materials with interesting thermal, optical, and electronic properties.

Aromatic polymers containing the benzothiazole moiety are known for their exceptional thermal and oxidative stability. google.com Polybenzothiazoles, synthesized from the reaction of a dicarboxylic acid and a bis-(o-mercaptoarylamine), exhibit remarkable thermal stability at temperatures up to 500-900 °C. google.com The rigid benzothiazole unit contributes to the high thermal resistance of these polymers. This compound, particularly its dicarboxylic acid derivatives, can be envisioned as a key monomer in the synthesis of such high-performance polymers.

The incorporation of benzazole rings, such as benzothiazole, into poly(imide-urea)s has been shown to enhance their thermal stability while also improving their solubility. researchgate.net These polymers exhibit glass transition temperatures in the range of 192-236 °C and decomposition temperatures (at 10% weight loss) between 390-441 °C. researchgate.net The synthesis of polyimides containing N-benzothiazole derivatives has also been reported, with thermal analysis demonstrating their stability. rdd.edu.iq These findings underscore the potential of this compound derivatives as precursors for thermally robust polymeric materials.

Below is an interactive data table summarizing the thermal properties of some benzazole-containing polymers.

| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (10% weight loss, °C) |

| Poly(imide-urea)s with benzazole pendants | 192-236 | 390-441 |

| Polybenzothiazoles | Up to 400 (softening point) | 500-900 |

Note: The data presented is a range derived from various studies on benzazole-containing polymers and may not represent a single specific polymer.

As mentioned in section 6.3, the benzothiazole nucleus is an effective coordinating agent for a variety of metal ions. The design of ligands based on this compound derivatives allows for the synthesis of coordination complexes with tailored properties. The carboxylic acid functionality can be used to anchor the ligand to a metal center or can be modified to introduce other coordinating groups.

The synthesis of metal complexes with benzothiazole-derived ligands has been extensively studied. qu.edu.iqbiointerfaceresearch.com For example, Co(III) and Ru(III) complexes with octahedral geometry have been prepared from benzothiazole-based imine ligands. biointerfaceresearch.com The resulting complexes often exhibit interesting spectroscopic and electrochemical properties. The ability of the benzothiazole scaffold to form stable complexes with a range of metals makes it a valuable component in the design of new coordination compounds for applications in catalysis and materials science.

The conjugated π-system of the benzothiazole ring makes its derivatives promising candidates for applications in optoelectronic materials. Benzothiazole-containing compounds have been investigated for their fluorescent and electroluminescent properties. mdpi.com

Derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, have been synthesized and shown to absorb light over a wide range and emit from the green to the red/near-IR region of the spectrum. mdpi.com These molecules exhibit narrow energy gaps, indicating their potential as organic semiconductors. The ease of modification of the benzothiazole structure allows for the fine-tuning of its optical and electronic properties.

Visible light-mediated synthesis of 1,3-benzothiazoles has also been a subject of recent reviews, highlighting the importance of these compounds in photochemistry and photophysics. chemrxiv.org The development of novel benzothiazole-based materials with tailored optoelectronic properties is an active area of research, with potential applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Role in Supramolecular Chemistry and Self-Assembly